3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyridazine ring substituted with a piperazine moiety and a pyrazole ring, making it a unique structure with diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been known to interact with various receptors such as dopamine and serotonin receptors . These receptors play crucial roles in the nervous system, affecting mood, sleep, and various other bodily functions.
Mode of Action
Compounds with similar structures have been observed to act as antagonists at their target receptors
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its binding affinity to its target receptors.
Preparation Methods
The synthesis of 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The starting material, 4-ethoxybenzoyl chloride, reacts with piperazine to form 4-(4-ethoxybenzoyl)piperazine.
Cyclization: The intermediate is then subjected to cyclization with a suitable reagent, such as polyphosphoric acid (PPA), to form the pyridazine ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine include:
3-(4-arylpiperazin-1-yl)cinnolines: These compounds share the piperazine moiety and exhibit similar biological activities, such as antifungal and antibacterial properties.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain the piperazine ring and are studied for their antibacterial and antipsychotic activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyridazine, piperazine, and pyrazole rings, which confer distinct biological properties.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-28-17-6-4-16(5-7-17)20(27)25-14-12-24(13-15-25)18-8-9-19(23-22-18)26-11-3-10-21-26/h3-11H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKAKEDDTDGQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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